2-(N-Iodoacetylaminoethyl)thioadenine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-[(6-amino-7H-purin-2-yl)sulfanyl]ethyl]-N-iodoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN6OS/c1-5(17)16(10)2-3-18-9-14-7(11)6-8(15-9)13-4-12-6/h4H,2-3H2,1H3,(H3,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCPVPYNXQADNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCSC1=NC(=C2C(=N1)N=CN2)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00932791 | |
| Record name | N-{2-[(6-Amino-3H-purin-2-yl)sulfanyl]ethyl}-N-iodoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00932791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146269-93-4 | |
| Record name | 2-(N-Iodoacetylaminoethyl)thioadenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146269934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{2-[(6-Amino-3H-purin-2-yl)sulfanyl]ethyl}-N-iodoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00932791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Evolution of Modified Nucleobases As Advanced Biochemical Probes
The journey to understand the intricate workings of the cell has been marked by the continuous development of innovative research tools. Modified nucleobases, synthetic analogs of the canonical bases found in DNA and RNA, represent a cornerstone of this progress. nih.govnih.gov Initially conceived to explore the fundamental principles of nucleic acid structure and function, their application has expanded dramatically over the past few decades. nih.govnih.gov
The ability to introduce specific chemical modifications into nucleobases has allowed scientists to create a diverse arsenal (B13267) of biochemical probes. umich.eduacs.org These probes are designed to interact with and report on their local molecular environment, providing invaluable insights into processes such as DNA replication, transcription, and protein-nucleic acid interactions. nih.govacs.org Early modifications often involved simple alterations to the purine (B94841) or pyrimidine (B1678525) ring system, but as synthetic methodologies advanced, so too did the complexity and functionality of these molecular tools. nih.gov The introduction of functionalities such as fluorophores, cross-linking agents, and affinity tags has transformed modified nucleobases from simple structural analogs into highly specific and versatile probes for interrogating biological systems. nih.govgenome.govyoutube.com
Foundational Research in Nucleotide Based Affinity Probes
A significant leap in the utility of modified nucleobases came with the development of nucleotide-based affinity probes. These probes are engineered to bind specifically to a target biomolecule, often an enzyme or receptor, and then form a stable, covalent bond. This process, known as affinity labeling, allows for the identification and characterization of the target molecule and its binding sites.
The design of an effective affinity probe hinges on two key components: a recognition moiety that directs the probe to its target and a reactive group (the "warhead") that forms the covalent linkage. acs.org For nucleotide-binding proteins, the recognition moiety is typically a modified nucleoside or nucleotide that mimics the natural ligand. The warhead is a chemically reactive group, such as an α-haloacetyl group, that can react with nucleophilic amino acid residues within the binding site.
Pioneering work in this area laid the groundwork for the development of a wide range of affinity probes targeting various classes of enzymes, including protein kinases and ATPases. nih.gov These early studies demonstrated the power of affinity labeling to elucidate enzyme mechanisms, map active sites, and identify novel drug targets. The strategic placement of the reactive group on the nucleotide scaffold is crucial for ensuring specific labeling of the target protein.
The Strategic Role of 2 N Iodoacetylaminoethyl Thioadenine Within Chemical Biology
Chemical Synthesis Pathways for the 2-Thioadenine Core
The foundational step in producing this compound is the synthesis of its 2-thioadenine core. A prevalent method for this synthesis involves the use of 2-thioadenosine as a starting material. nih.gov This intermediate is crucial for the subsequent attachment of the linker arm.
One established industrial-scale synthesis of a related compound, 2-thioadenosine monohydrate, which serves as a vital intermediate for pharmaceuticals like cangrelor, starts from oxidized adenosine. researchgate.netresearchgate.net The key transformation involves the reaction of an intermediate with carbon disulfide under elevated temperature and pressure. researchgate.net While specific details for the direct synthesis of the 2-thioadenine nucleobase are varied, the general principle often involves the introduction of a sulfur-containing functional group at the 2-position of the purine ring.
Alternative strategies for creating 2-substituted adenosines have also been explored. For instance, methods to produce 2-methoxyadenosine (B1682177) (spongosine) have been investigated, which, although not directly leading to a thio-derivative, highlight the challenges and byproducts encountered in modifying the 2-position of adenosine. google.com A convergent synthesis approach has also been reported for 2-thioether-substituted (N)-methanocarba-adenosines, where the adenine moiety is pre-functionalized with 2-thioethers before coupling to a sugar mimic. rsc.org This highlights the versatility of pre-functionalizing the purine base before subsequent coupling reactions.
Strategies for Iodoacetylation and Linker Introduction
The introduction of the iodoacetylaminoethylthio linker is a critical step that imparts the reactive functionality to the molecule. This process typically begins with the alkylation of the 2-thiol group of 2-thioadenosine. For example, treatment of 2-thioadenosine with bromoethylamine hydrobromide can yield 2-[(aminoethyl)thio]adenosine. nih.gov This intermediate possesses a primary amine that is available for subsequent acylation.
The iodoacetylation of the primary amine is then carried out. While direct iodoacetylation of this specific intermediate is not extensively detailed in the provided context, the general principles of amine modification are well-established. Acylation of primary amines can be achieved using various reagents. nih.gov For the introduction of an iodoacetyl group, iodoacetic anhydride (B1165640) or an activated ester of iodoacetic acid would be suitable reagents. The reaction of iodoacetamide (B48618) with sulfhydryl groups is a widely used derivatization reaction in proteomics, indicating the reactivity of the iodoacetyl moiety. researchgate.net
It is important to control the reaction conditions to ensure selective acylation of the primary amine without modifying other reactive sites on the adenine ring. The reactivity of iodoacetamide is not limited to thiols and can include reactions with N-terminal amino groups and other residues under certain conditions. researchgate.net
Incorporation into Oligonucleotides: Advanced Synthesis Techniques
The site-specific incorporation of modified nucleosides like this compound into oligonucleotides is a powerful tool for studying nucleic acid structure and function. nih.gov This is typically achieved using automated solid-phase phosphoramidite (B1245037) chemistry. nih.govnih.gov This method allows for the targeted placement of a modified unit within a specific position of an oligonucleotide chain. nih.gov
To be incorporated, the modified nucleoside must first be converted into a phosphoramidite building block. This involves protecting any reactive functional groups and then reacting the 5'-hydroxyl group of the nucleoside with a phosphitylating agent. The resulting phosphoramidite can then be used in a standard DNA or RNA synthesizer.
An alternative approach is the post-synthetic modification of an oligonucleotide. nih.gov In this strategy, an oligonucleotide containing a precursor nucleoside with a reactive group is first synthesized. This precursor is then reacted with the desired label or functional group after the oligonucleotide has been assembled. For example, an oligonucleotide containing a 2-fluoro-6-amino-adenosine can be reacted with an amine-containing ligand to displace the fluorine and form a 2-aminoadenine conjugate. nih.gov This post-synthetic approach can be advantageous when the desired modification is not stable under the conditions of oligonucleotide synthesis. nih.gov
Chemical Modifications for Enhanced Reactivity and Selectivity Profiling
The reactivity and selectivity of the iodoacetyl group in this compound can be modulated through chemical modifications. The iodoacetyl group is a classic thiol-reactive probe that forms a stable thioether bond with cysteine residues in proteins via an SN2 reaction. nih.gov
To profile the reactivity, one could synthesize analogs with different haloacetyl groups, such as bromoacetyl or chloroacetyl, which would exhibit different reaction kinetics. The intrinsic chemical reactivity of different functional groups on target amino acid residues can be exploited to delineate their roles. researchgate.net
Electrophilic Reaction Mechanisms of the Iodoacetyl Group
The core reactivity of this compound lies in its iodoacetyl group. This group functions as an electrophile, an agent that seeks out electron-rich centers in other molecules. The reaction mechanism is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. nih.gov
In this process, a nucleophile, which is an atom or functional group with a lone pair of electrons, attacks the carbon atom that is bonded to the iodine atom. The electron-rich nucleophile forms a new covalent bond with this carbon, and simultaneously, the bond between the carbon and the iodine atom breaks. The iodine atom departs as an iodide ion (I-), which is an excellent leaving group, a key feature that facilitates the reaction. The result of this SN2 reaction is the formation of a stable, irreversible thioether linkage when the nucleophile is a sulfhydryl group. thermofisher.com
The general scheme for this reaction can be visualized as follows:
Step 1: Nucleophilic Attack: A nucleophilic group on a biomolecule attacks the electrophilic carbon of the iodoacetyl group.
Step 2: Transition State: A transient state is formed where the nucleophile and the leaving group (iodine) are both partially bonded to the carbon atom.
Step 3: Bond Formation and Cleavage: The new bond between the nucleophile and the carbon atom is fully formed, while the bond to the iodine atom is completely severed. byjus.commasterorganicchemistry.com
This mechanism is fundamental to the use of iodoacetyl-containing compounds as alkylating agents in biochemistry and molecular biology for probing the structure and function of proteins and nucleic acids. wikipedia.org
Identification of Nucleophilic Sites in Target Biomolecules
The selectivity of this compound for specific sites on biomolecules is dictated by the availability and reactivity of nucleophilic functional groups.
While proteins are a common target, the iodoacetyl group can also react with nucleophilic centers in nucleic acids. Research has shown that antisense oligodeoxyribonucleotides containing a 2-(N-iodoacetylaminoethyl)thio-adenine can be used to achieve sequence-dependent cleavage of DNA. nih.govnih.gov In these studies, the alkylation, or covalent modification, was found to occur at adenine or guanine (B1146940) bases within the target DNA strand. nih.govnih.gov The specificity of which base is alkylated can be influenced by the local structure and the torsional angle of the modified nucleoside within the DNA helix. nih.govnih.gov This highlights the ability of the adenine moiety of the compound to guide the reactive iodoacetyl group to specific locations within a nucleic acid structure, leading to targeted covalent modification. nih.govnih.gov
In the context of proteins, the iodoacetyl group exhibits a preference for certain nucleophilic amino acid side chains. The most reactive of these is the sulfhydryl (or thiol) group of cysteine residues. thermofisher.comwikipedia.org The reaction with cysteine is highly efficient at physiological pH (around 7.4) and results in a very stable thioether bond. thermofisher.com
However, the reactivity of the iodoacetyl group is not entirely limited to cysteine. Under specific conditions or in the absence of accessible cysteine residues, it can also form covalent adducts with other amino acid side chains. thermofisher.com These include:
Histidine: The imidazole (B134444) ring of histidine can be alkylated, particularly at a pH between 5 and 7. thermofisher.com
Lysine (B10760008): The primary amino group on the side chain of lysine can react, typically at pH values above 7. nih.govthermofisher.com
Aspartic Acid and Glutamic Acid: The carboxyl groups of these acidic amino acids can also be targets.
Methionine: The thioether side chain of methionine can be alkylated.
The pH of the reaction environment is a critical factor influencing this selectivity. The reactivity of these amino acid side chains depends on their protonation state; for instance, the amino group of lysine must be unprotonated to act as an effective nucleophile. thermofisher.com By controlling the pH, researchers can modulate the selectivity of the iodoacetyl group towards different nucleophiles. thermofisher.com
Kinetic and Thermodynamic Parameters Governing Covalent Bond Formation
The formation of a covalent bond between this compound and its biological targets is governed by both kinetic and thermodynamic principles. Kinetics deals with the rate of the reaction, while thermodynamics describes the energy changes and stability of the final product.
The reaction between an iodoacetyl group and a nucleophile like the cysteine thiol is typically characterized by a second-order rate constant. This constant reflects how the rate of the reaction depends on the concentrations of both the iodoacetyl compound and the target nucleophile. For instance, the reaction of iodoacetamide (a related compound) with cysteine under neutral conditions has a second-order rate constant of approximately 1 M⁻¹s⁻¹. acs.org This value indicates a moderately fast reaction, which becomes more efficient at higher concentrations of the reactants.
Factors that influence the reaction kinetics include:
Temperature: Higher temperatures generally increase the reaction rate.
pH: As mentioned previously, pH affects the nucleophilicity of the target amino acid side chains, thereby altering the reaction rate. For example, the reaction with cysteine is faster at slightly alkaline pH (e.g., pH 8.3) where the thiol group is more likely to be in its more nucleophilic thiolate form (S⁻). thermofisher.com
Solvent: The polarity and composition of the solvent can influence the stability of the reactants and the transition state, affecting the reaction rate.
From a thermodynamic perspective, the formation of the covalent bond, particularly the thioether linkage with cysteine, is a highly favorable and essentially irreversible process. This stability is a key advantage in many applications, as it creates a permanent link between the probe molecule and its target, allowing for subsequent analysis without fear of the bond breaking.
Influence of Molecular Conformation on Reactivity and Selectivity
The three-dimensional shape, or conformation, of both the this compound molecule and its biological target plays a crucial role in determining the reactivity and selectivity of the covalent modification.
The flexible ethylthioadenine linker allows the iodoacetyl group to orient itself in various positions relative to the adenine base. This conformational flexibility can be critical for achieving an optimal orientation for the nucleophilic attack within a specific binding pocket of a protein or a defined structure of a nucleic acid.
In the case of nucleic acids, the torsional angle of the modified nucleoside within the DNA or RNA duplex has been shown to directly influence whether the iodoacetyl group reacts with a nearby adenine or guanine. nih.govnih.gov This demonstrates that the local geometry of the target structure dictates the outcome of the reaction.
Similarly, within the active site or a binding pocket of a protein, the conformation of the target enzyme or protein will present potential nucleophiles in specific spatial arrangements. The adenine portion of this compound can act as a recognition element, binding to a specific subsite (e.g., an ATP-binding site). This binding event pre-orients the attached iodoacetyl "warhead," increasing its effective concentration near a particular nucleophilic residue and thereby enhancing the rate and selectivity of the covalent modification for that specific site over other potential sites on the protein surface. This "proximity-driven" reactivity is a cornerstone of targeted covalent inhibition and labeling.
Applications As a Biochemical Probe in Nucleic Acid Structural and Functional Studies
Sequence-Directed Alkylation and Cleavage of DNA
Oligodeoxyribonucleotides containing 2-(N-Iodoacetylaminoethyl)thioadenine can be synthesized and hybridized to a complementary DNA target. The reactive iodoacetylaminoethyl arm is positioned to alkylate a nucleobase in the target strand that is in close proximity to the modified adenine (B156593). Subsequent treatment with piperidine (B6355638) induces strand scission at the site of the alkylated base, allowing for the precise identification of the modification site. nih.govnih.govoup.com
Research has demonstrated that the alkylation specificity of oligodeoxyribonucleotides containing this compound is highly dependent on the local sequence context, which in turn influences the conformation of the DNA duplex. nih.govnih.gov Specifically, the reaction can be directed to either an adenine or a guanine (B1146940) residue on the complementary strand.
In experiments using a 15-mer oligonucleotide probe containing the reactive adenine derivative (A), the site of alkylation on the target 21-mer DNA strand was found to vary. When the base preceding the reactive A in the probe was thymine (B56734) (T), alkylation occurred at the guanine residue (G15) on the target strand. Conversely, when the preceding base was another modified adenine (A*), the alkylation was directed to an adenine residue (A16) on the target strand. nih.gov This demonstrates a clear dependence of alkylation site specificity on the sequence neighboring the modification.
The observed specificity for either adenine or guanine alkylation is attributed to the conformational flexibility of the DNA duplex, particularly the torsion angle of the modified nucleoside within the helix. nih.govnih.gov The conformation of the sugar-phosphate backbone and the orientation of the base, described by various torsion angles, dictate the positioning of the reactive iodoacetylaminoethyl group in the major groove of the DNA duplex.
It is proposed that different local sequences induce distinct conformations. For instance, a T-A* sequence in the probe may favor a conformation that brings the reactive group into proximity with the N7 position of a nearby guanine. In contrast, an A-A sequence might adopt a different conformation, positioning the reactive arm to target the N7 of a neighboring adenine. nih.gov This highlights how the probe can adopt different reactive geometries based on the constraints imposed by the surrounding DNA sequence, leading to predictable changes in alkylation targets.
| Probe Sequence Context (5' to 3') | Target DNA (21-mer) | Primary Alkylation Site on Target |
| ...T-A ... | ...CCTCAACG 15A 16GCTTC... | Guanine (G15) |
| ...A -A *... | ...CCTCAACG 15A 16GCTTC... | Adenine (A16) |
Table 1: This interactive table summarizes the sequence-dependent alkylation of a target DNA strand by a 15-mer probe containing this compound (A). The specific base alkylated on the target strand is shown to depend on the nucleotide preceding the reactive moiety in the probe.*
The primary method for identifying the products of alkylation and subsequent cleavage involves a multi-step process. Following the incubation of the modified oligonucleotide with its target DNA to allow for alkylation, the resulting DNA adducts are rendered susceptible to strand scission.
The established protocol for analyzing the alkylation sites includes the following steps:
Alkylation Reaction: The oligonucleotide probe containing this compound is hybridized with the target DNA strand, allowing the iodoacetyl group to form a covalent bond with a purine (B94841) base (adenine or guanine). nih.govnih.gov
Piperidine Treatment: The DNA is then treated with piperidine, a chemical that specifically cleaves the phosphodiester backbone at the site of the alkylated base. nih.govnih.gov
Gel Electrophoresis: The resulting DNA fragments are separated by size using polyacrylamide gel electrophoresis.
Product Analysis: The positions of the cleaved products on the gel are analyzed to deduce the specific nucleotide(s) that were alkylated. nih.govnih.gov By running sequencing ladders alongside the cleavage products, the exact site of modification can be pinpointed with single-nucleotide resolution.
While more modern techniques like mass spectrometry are now standard for characterizing DNA adducts, the analysis of cleavage products after chemical treatment remains a robust and informative method for determining the precise location of sequence-directed alkylation. nih.gov
Design and Implementation within Antisense Oligodeoxyribonucleotide Frameworks
The ability of this compound to direct sequence-specific alkylation makes it a valuable component for the design of antisense oligonucleotides. Antisense agents are designed to bind to specific mRNA or DNA sequences to modulate gene expression. By incorporating a reactive group like the one on this compound, an antisense oligonucleotide can be transformed from a simple binding agent into an active molecule that irreversibly modifies its target. nih.govnih.govoup.com
The design involves synthesizing a short DNA strand (e.g., a 15-mer) that is complementary to a target sequence. The this compound nucleoside is incorporated at a strategic position within this antisense strand. Upon hybridization to the target DNA or RNA, the reactive group is positioned to alkylate the target, leading to its inactivation or degradation. This approach creates a highly specific "affinity-labeling" agent that can be used to target and cleave nucleic acids at predetermined sites. nih.gov
Probing DNA Duplex Interactions and Thermal Stability Perturbations
The incorporation of a modified, bulky non-natural nucleotide into a DNA duplex can potentially perturb its structure and stability. For an oligonucleotide probe like one containing this compound to function effectively, it must form a sufficiently stable duplex with its target strand under experimental conditions.
While specific thermodynamic parameters for duplexes containing this modification have not been extensively reported, the successful and specific alkylation of target DNA strands demonstrates that the modified oligonucleotides are capable of forming stable duplexes. nih.govnih.gov The alkylation reactions are typically carried out at temperatures and buffer conditions that support stable duplex formation, implying that the perturbation caused by the this compound moiety does not prevent effective hybridization. The stability of such modified duplexes is a critical prerequisite for the subsequent intramolecular alkylation reaction to occur efficiently and with high specificity. Further studies using techniques like UV thermal denaturation or circular dichroism would be required to quantify the precise thermodynamic impact of this modification on DNA duplex stability. nih.govresearchgate.net
Advanced Research Trajectories and Future Directions for 2 N Iodoacetylaminoethyl Thioadenine Probes
Design of Next-Generation Adenine-Based Covalent Probes with Enhanced Specificity
The utility of a covalent probe is fundamentally dependent on its specificity for a desired protein target. While the adenine (B156593) core of 2-(N-Iodoacetylaminoethyl)thioadenine provides a general affinity for nucleotide-binding proteins such as kinases, ATPases, and metabolic enzymes, achieving high selectivity remains a significant challenge. Future research will focus on creating next-generation probes with meticulously engineered structures to enhance target specificity.
Detailed structure-activity relationship (SAR) studies are crucial for this endeavor. nih.govrsc.orgnih.gov By systematically modifying the adenine scaffold, researchers can fine-tune the probe's interaction with the target's binding pocket. For instance, substitutions at the N6 and C2 positions of the purine (B94841) ring can dramatically alter binding affinity and selectivity for different subtypes of adenosine (B11128) receptors and potentially other ATP-binding proteins. rsc.orgnih.gov Similarly, modifying the length and chemical nature of the linker connecting the adenine core to the iodoacetyl warhead can optimize the positioning of the reactive group relative to a targetable nucleophile on the protein, thereby increasing the rate and specificity of the covalent reaction.
The iodoacetyl group itself, a type of haloacetyl, primarily reacts with the sulfhydryl groups of cysteine residues at physiological pH, forming a stable thioether linkage. thermofisher.com While this provides a degree of selectivity, off-target reactions can occur, particularly if the probe is used at high concentrations. thermofisher.com Next-generation designs could explore alternative electrophiles with different reactivity profiles to target other nucleophilic residues like lysine (B10760008) or tyrosine, further expanding the probe's utility and potential for novel target discovery. nih.gov
| Modification Site | Proposed Change | Rationale | Potential Target Class |
|---|---|---|---|
| Adenine C2 Position | Addition of a bulky arylalkynyl group | Exploit unique sub-pockets adjacent to the primary binding site to increase selectivity. rsc.orgnih.gov | Specific kinase subfamilies, A3 Adenosine Receptors |
| Adenine N6 Position | Introduction of various alkyl or cycloalkyl groups | Modulate hydrogen bonding and hydrophobic interactions to discriminate between closely related ATP-binding sites. nih.govnih.gov | A1 Adenosine Receptors, certain ATPases |
| Linker | Varying polyethylene (B3416737) glycol (PEG) length | Optimize the "reach" of the warhead to engage specific cysteine residues that are located at different distances from the binding pocket. | Kinases, Dehydrogenases |
| Reactive Warhead | Replacement of iodoacetyl with a sulfonyl fluoride | Shift reactivity from cysteine-dominant to tyrosine-dominant, enabling the probing of a different set of proteins. nih.gov | Protein Tyrosine Phosphatases, other tyrosine-containing proteins |
Synergistic Applications with Advanced Proteomic and Spectroscopic Techniques
The true power of a covalent probe like this compound is realized when it is combined with advanced analytical platforms. Chemoproteomic strategies, particularly Activity-Based Protein Profiling (ABPP), are central to this synergy. nih.govyoutube.com In a typical ABPP experiment, the probe is introduced to a complex proteome, such as a cell lysate or even intact living cells. The probe then covalently labels its protein targets in an activity-dependent manner.
To facilitate detection, the probe can be synthesized with a "handle," such as an alkyne or azide (B81097) group, for subsequent click chemistry. This allows for the attachment of a reporter tag, like biotin (B1667282) for affinity purification or a fluorophore for gel-based imaging. nih.gov Following labeling, the tagged proteins are enriched (e.g., using streptavidin beads for biotinylated proteins) and subjected to liquid chromatography-mass spectrometry (LC-MS/MS). This workflow enables the identification of the labeled proteins and, crucially, the precise amino acid residue that was covalently modified by the probe. nih.gov This site-specific information is invaluable for validating target engagement and understanding the probe's mechanism of action.
Integrating spectroscopic methods offers another layer of analysis. For example, if a fluorescent reporter is attached to the probe, fluorescence polarization or FRET-based assays can be developed to study probe-target binding kinetics in real-time. If the probe is designed to target an enzyme, its covalent modification can be monitored by observing changes in the enzyme's intrinsic fluorescence or the fluorescence of a reporter group upon binding.
Computational Modeling and Simulation for Predicting Probe-Target Interactions
Computational approaches are becoming indispensable for accelerating the design and understanding the behavior of covalent probes. Molecular docking and molecular dynamics (MD) simulations can provide atomic-level insights into how this compound and its derivatives interact with potential protein targets. rsc.orgnih.gov
The process typically begins with in silico docking of the probe into the known or predicted three-dimensional structure of a target protein, such as the ATP-binding pocket of a kinase. nih.gov These simulations predict the most likely non-covalent binding pose of the probe, governed by interactions of the adenine core. Following this, covalent docking algorithms can model the reaction between the iodoacetyl warhead and a nearby nucleophilic residue, most commonly cysteine. thermofisher.com These models can predict the feasibility and kinetics of the covalent bond formation.
MD simulations can then be used to assess the stability of the resulting covalent probe-protein complex and to understand how the modification might alter the protein's conformation and dynamics. rsc.org This predictive power allows researchers to screen virtual libraries of probe derivatives against a panel of proteins, prioritizing the synthesis of compounds with the highest predicted affinity and selectivity while minimizing potential off-target reactivity. This computational pre-screening saves significant time and resources compared to purely experimental approaches.
| Step | Technique | Objective | Outcome |
|---|---|---|---|
| 1. Target Selection | Homology Modeling / Database Search | Identify a protein of interest with a known or modelable 3D structure and a potential adenine-binding site. | A set of 3D protein structures for docking. |
| 2. Non-covalent Docking | Molecular Docking (e.g., AutoDock, Glide) | Predict the initial, reversible binding pose of the probe in the target's active site. | Binding energy scores and predicted poses. |
| 3. Covalent Docking | Covalent Docking Software (e.g., CovDock) | Model the irreversible reaction between the iodoacetyl group and a target residue (e.g., cysteine). | Prediction of the final covalent complex and reaction feasibility. |
| 4. Stability Analysis | Molecular Dynamics (MD) Simulation | Simulate the movement of the covalent complex over time to assess its stability and induced conformational changes. rsc.org | Data on complex stability and protein dynamics. |
| 5. Virtual Screening | High-Throughput Virtual Screening | Repeat steps 1-4 with a library of virtual probe analogs to identify candidates with improved properties. | A ranked list of candidate probes for synthesis. |
Expanding the Applicability of this compound Probes to Novel Biomolecular Targets
A primary future direction for probes like this compound is to move beyond known adenine-binding proteins and discover entirely new targets. The human proteome contains many proteins with uncharacterized functions or binding pockets that may accommodate an adenine moiety. Target-agnostic chemoproteomic screening with this probe could uncover novel protein interactions, shedding light on new biological pathways and identifying previously "undruggable" targets. youtube.com
The applicability can also be expanded by targeting different classes of biomolecules. While proteins are the conventional targets, the adenine base suggests a potential for interacting with nucleic acids or the proteins that bind them. thermofisher.com Probes could be designed to covalently label DNA or RNA polymerases, helicases, or specific nucleic acid structures. Crosslinker-modified nucleic acid probes are already used to study DNA and RNA, and an adenine-based covalent probe could offer a unique tool for investigating the dynamics of ATP-dependent nucleic acid processing enzymes. nih.gov
Furthermore, modifying the probe to target different cellular compartments can reveal new biology. Attaching a mitochondrial targeting sequence, for example, could direct the probe to study the mitochondrial proteome, while a nuclear localization signal could focus its activity within the nucleus. This spatial targeting, combined with the probe's inherent reactivity, provides a powerful method for exploring the function of proteins in their native subcellular environments.
Methodological Rigor and Analytical Considerations in the Application of 2 N Iodoacetylaminoethyl Thioadenine
Strategies for Mitigating Off-Target Reactivity and Enhancing Specificity
The iodoacetyl group of 2-(N-Iodoacetylaminoethyl)thioadenine is a reactive electrophile designed to form covalent bonds with nucleophilic residues, primarily the thiol groups of cysteines. However, this reactivity can also lead to off-target modifications of other nucleophilic amino acids (such as histidine, lysine (B10760008), and methionine) or other biomolecules, which can confound experimental results. nih.govbiorxiv.org Therefore, implementing strategies to minimize these non-specific interactions is paramount.
Key strategies include:
pH Control: The reactivity of cysteine thiols is highly dependent on their pKa, and they are more nucleophilic in their deprotonated thiolate form. Conducting labeling reactions at a pH slightly above the typical pKa of cysteine thiols (around 8.0-8.5) can enhance their reactivity towards the iodoacetyl group, while minimizing the reactivity of other nucleophilic residues which tend to be protonated at this pH.
Use of Scavengers: The inclusion of low molecular weight thiol-containing compounds, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol in excess after the desired reaction time, can quench any unreacted this compound, preventing further non-specific labeling.
Kinetic Analysis: Characterizing the kinetics of the reaction between this compound and its intended target can help in optimizing the reaction time. Short incubation periods that are sufficient for target labeling but minimize the slower off-target reactions can significantly improve specificity.
Mutational Analysis: In protein studies, mutating the target cysteine to a non-nucleophilic amino acid (e.g., alanine (B10760859) or serine) can serve as a crucial negative control. The absence of labeling in the mutant protein confirms that the modification is specific to the intended cysteine residue.
Competitive Labeling: The use of a non-adenine-containing iodoacetamide (B48618) probe in a parallel experiment can help to distinguish between adenine-binding-dependent labeling and non-specific alkylation.
A study on antisense oligonucleotides containing a 2-(N-iodoacetylaminoethyl)thio-adenine demonstrated sequence-dependent alkylation of complementary DNA strands. nih.gov This inherent targeting provided by the oligonucleotide backbone is a powerful strategy for enhancing specificity. nih.gov
Table 1: Factors Influencing the Specificity of this compound Labeling
| Strategy | Principle | Considerations |
|---|---|---|
| pH Optimization | Enhances the nucleophilicity of target cysteines over other residues. | The optimal pH may vary depending on the target protein and its local environment. |
| Use of Quenching Reagents | Inactivates excess probe to prevent prolonged, non-specific reactions. | The quenching reagent should be added precisely at the end of the desired reaction time. |
| Time-Course Studies | Determines the optimal incubation time for target labeling while minimizing off-target modifications. | Requires careful kinetic analysis and may be system-dependent. |
| Site-Directed Mutagenesis | Provides a definitive negative control by removing the target nucleophile. | Requires molecular biology techniques and expression of mutant proteins. |
| Competitive Labeling | Differentiates between affinity-driven labeling and general alkylation. | Requires a suitable competitor probe. |
Optimization of Reaction Conditions for Diverse Biochemical and Cellular Assays
The optimal reaction conditions for utilizing this compound can vary significantly depending on the experimental context, whether it be in a purified protein solution, cell lysate, or intact cells.
For biochemical assays with purified components:
Probe Concentration: The concentration of the probe should be carefully titrated to achieve a balance between efficient labeling of the target and minimizing excess probe that could lead to non-specific modifications or aggregation. A molar excess of the probe over the target is often required, but this should be empirically determined.
Temperature and Incubation Time: These parameters are interdependent and influence the reaction rate. Lower temperatures (e.g., 4°C) can slow down the reaction, potentially increasing specificity, but will require longer incubation times. Conversely, reactions at room temperature or 37°C will proceed faster.
Buffer Composition: The choice of buffer is critical. Buffers containing nucleophiles (e.g., Tris) can compete with the target for reaction with the iodoacetyl group and should generally be avoided. Buffers such as HEPES or phosphate (B84403) are often preferred.
For cellular assays:
Cell Permeability: The ability of this compound to cross the cell membrane is a key consideration. Its physicochemical properties will determine its suitability for intracellular labeling.
Cytotoxicity: The potential toxicity of the probe to living cells must be assessed, as high concentrations or prolonged exposure could lead to cellular stress and artifacts.
Metabolic Stability: In a cellular environment, the probe may be subject to metabolic modification or degradation, which could affect its labeling efficiency and specificity.
A 1992 study on antisense oligonucleotides containing 2-(N-iodoacetylaminoethyl)thio-adenine performed the alkylation of target DNA in a buffer containing 1 M NaCl, 50 mM sodium cacodylate (pH 7.0), and 1 mM EDTA at 37°C for 24 hours. nih.gov This provides a specific example of reaction conditions for this compound in a nucleic acid context. nih.gov
Advanced Analytical Techniques for Comprehensive Adduct Characterization
Unequivocal identification and characterization of the covalent adducts formed by this compound are essential for validating its interaction with the intended target. Mass spectrometry (MS) is a cornerstone analytical technique for this purpose. nih.govsfrbm.orgnih.gov
Key MS-based approaches include:
Bottom-Up Proteomics: This is the most common approach, where the adducted protein is proteolytically digested (typically with trypsin) into smaller peptides. nih.gov These peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The mass shift corresponding to the addition of the 2-(acetylaminoethyl)thioadenine moiety on a specific peptide can be identified. Tandem MS (MS/MS) is then used to fragment the modified peptide, allowing for precise localization of the modification to a specific amino acid residue. arizona.edu
Intact Protein Analysis: In some cases, the mass of the entire adducted protein can be measured using techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) MS. sfrbm.org This provides a rapid confirmation of adduct formation but does not typically provide site-specific information.
Targeted vs. Untargeted Approaches: In a targeted approach, the mass spectrometer is programmed to look for peptides with a specific mass modification. In an untargeted or "open" search, the data is searched for any unexpected mass shifts, which can be useful for identifying off-target modifications. biorxiv.org
The fragmentation pattern in MS/MS is crucial for adduct characterization. arizona.edu For a peptide adducted with this compound, one would expect to see characteristic fragment ions derived from the peptide backbone as well as potentially from the adenine-containing modification itself.
Table 2: Mass Spectrometry Techniques for Adduct Characterization
| Technique | Description | Advantages | Limitations |
|---|---|---|---|
| Bottom-Up LC-MS/MS | Analysis of proteolytically digested peptides. nih.gov | Provides site-specific information on the modification. High sensitivity. | Incomplete sequence coverage may miss some modifications. |
| Intact Protein MS | Analysis of the whole, undigested protein. sfrbm.org | Confirms the stoichiometry of labeling (number of adducts per protein). | Does not provide site-specific information. Lower resolution for large proteins. |
| Targeted MS Analysis | Searching for a predefined mass shift corresponding to the adduct. | High sensitivity and specificity for the expected modification. | Will not detect unexpected or off-target modifications. |
| Untargeted (Open) MS Search | Searching for any mass modifications in the dataset. biorxiv.org | Enables the discovery of novel or off-target adducts. biorxiv.org | Computationally intensive and may have a higher false discovery rate. |
Comparative Analysis of Probe Performance Across Different Biological Milieus
The performance of this compound as a probe can differ substantially between simplified in vitro systems and complex biological environments like cell lysates or whole cells. A comparative analysis is crucial for understanding the probe's reliability and for the accurate interpretation of results.
In Vitro vs. In Situ (Cell Lysates):
In vitro systems with purified components offer a controlled environment to study the fundamental reactivity and specificity of the probe with its intended target. However, this environment lacks the complexity and potential interfering molecules present in a cell.
Cell lysates introduce a much higher level of complexity, with a vast array of proteins and other biomolecules that can potentially react with the probe. nih.gov This provides a more realistic assessment of the probe's specificity in a complex proteome. Comparing the labeling pattern in a purified system to that in a lysate can reveal potential off-target proteins.
In Situ vs. In Vivo (Whole Cells):
Whole-cell labeling adds further layers of complexity, including the need for the probe to cross cellular membranes and contend with cellular metabolism and compartmentalization. The observed labeling pattern in intact cells is a product of not only chemical reactivity but also the probe's bioavailability and the accessibility of the target within the cellular architecture.
Comparison of labeling patterns between lysates and whole cells can provide insights into the cellular localization of the target and the probe's ability to access it. For example, a protein that is readily labeled in a lysate but not in whole cells may reside in a cellular compartment that is inaccessible to the probe.
The study by Magda et al. (1992) utilized 2-(N-iodoacetylaminoethyl)thio-adenine within an antisense oligonucleotide to cleave a complementary DNA strand, demonstrating its efficacy in a controlled in vitro setting. nih.gov Extrapolating this performance to a cellular environment would require further studies to assess factors like oligonucleotide delivery, stability, and off-target hybridization within the cellular transcriptome and genome. rsc.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
